

Application Notes and Protocols: GSK3368715 Dosage for In Vivo Mouse Xenograft Models

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Compound of Interest		
Compound Name:	GSK3368715 hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3368715 is an orally available and potent inhibitor of type I protein arginine methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1] These enzymes play a crucial role in cellular processes by catalyzing the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] Dysregulation of type I PRMT activity has been implicated in the development and progression of various cancers, making them attractive therapeutic targets.[2][3] Preclinical studies have demonstrated the anti-tumor activity of GSK3368715 in a variety of cancer models, including diffuse large B-cell lymphoma (DLBCL) and pancreatic adenocarcinoma.[1][4]

This document provides detailed application notes and protocols for the use of GSK3368715 in in vivo mouse xenograft models, summarizing key quantitative data and experimental methodologies to guide researchers in their preclinical studies.

Mechanism of Action

GSK3368715 is a reversible and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of type I PRMTs.[2][5] By inhibiting these enzymes, GSK3368715 leads to a reduction in the asymmetric dimethylation of arginine residues on substrate proteins.[5] This modulation of protein methylation affects several critical downstream signaling pathways that are often dysregulated in cancer, including the Epidermal Growth Factor Receptor (EGFR) and Wnt



signaling pathways.[2] The inhibition of PRMT1 by GSK3368715 can also impact RNA metabolism and the DNA damage response.[2]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of GSK3368715 as a monotherapy in various mouse xenograft models.

Table 1: Efficacy of GSK3368715 in Hematological and Solid Tumor Xenograft Models

Cancer Type	Cell Line/Model	Dosage (mg/kg)	Administrat ion Route	Tumor Growth Inhibition (TGI)	Observatio ns
Diffuse Large B-cell Lymphoma (DLBCL)	Toledo	>75	Oral gavage	Tumor regression	Dose- dependent inhibition of tumor growth. [6]
Pancreatic Adenocarcino ma	BxPC-3	150	Oral gavage	78%	Significant effects on tumor growth at all tested doses.[6][7]
300	Oral gavage	97%	[6][7]		
Renal Carcinoma	ACHN	150	Oral gavage	98%	[6]
Breast Cancer	MDA-MB-468	150	Oral gavage	85%	[6]
Pancreatic Adenocarcino ma	Patient- Derived Xenograft (PDX)	300	Oral gavage	>90% in a subset of animals	Significant effects on tumor growth. [6]



Experimental Protocols Formulation of GSK3368715 for Oral Gavage

A common vehicle for the oral administration of GSK3368715 is a solution composed of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% distilled water (ddH2O).[1]

Preparation:

- Dissolve the required amount of GSK3368715 powder in DMSO to create a stock solution.
- In a separate tube, mix the PEG300 and Tween-80.
- Add the GSK3368715 stock solution to the PEG300/Tween-80 mixture and vortex thoroughly until the solution is clear.
- Add the ddH2O to the mixture and vortex again to ensure a homogenous solution.
- It is recommended to prepare this formulation fresh daily.[1]

In Vivo Mouse Xenograft Study Protocol

This protocol outlines a general procedure for evaluating the efficacy of GSK3368715 in a subcutaneous mouse xenograft model.

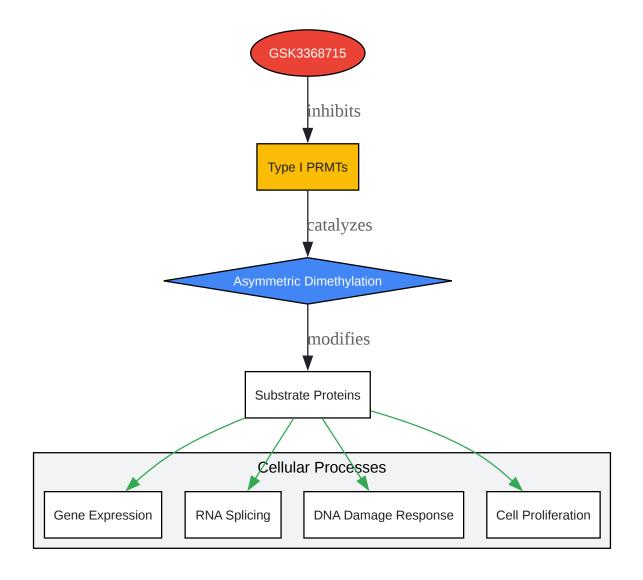
- a. Animal Models and Cell Lines:
- Animals: Use female immunodeficient mice, such as NU/NU nude mice or SCID mice, aged
 6-8 weeks.[1]
- Cell Lines: Culture the desired human cancer cell line (e.g., Toledo for DLBCL or BxPC-3 for pancreatic cancer) according to standard cell culture protocols.[1]
- b. Xenograft Implantation:
- Harvest cultured cancer cells during their exponential growth phase.
- Wash the cells with sterile phosphate-buffered saline (PBS).



- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel. A typical concentration is 1 x 10⁷ cells/100 μL for BxPC-3 cells and 5 x 10⁶ cells/100 μL for Toledo cells.[1]
- Inject 100 μL of the cell suspension subcutaneously into the right flank of each mouse.[1]
- c. Tumor Growth Monitoring and Treatment:
- Monitor the animals for tumor growth.
- Once the tumors reach a palpable size (e.g., approximately 100-200 mm³), randomize the mice into treatment and control groups.[1]
- Administer GSK3368715 orally via gavage to the treatment groups at the desired dosages and schedule (e.g., once daily).[1][8] The control group should receive the vehicle control.[2] The typical administration volume is 100-200 μL per 20g mouse.[1]
- d. Efficacy Evaluation:
- Measure the tumor dimensions (length and width) twice weekly using a digital caliper.[1]
- Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
 [1]
- Monitor the body weight of the mice twice weekly as an indicator of potential toxicity.[1]
- At the end of the study (defined by predetermined tumor size limits or a specific time point),
 euthanize the mice and excise the tumors.[2]
- The excised tumors can be weighed and used for further pharmacodynamic marker analysis.
 [2]
- Compare the tumor growth inhibition between the treated and control groups to determine the efficacy of GSK3368715.[2]

Visualizations

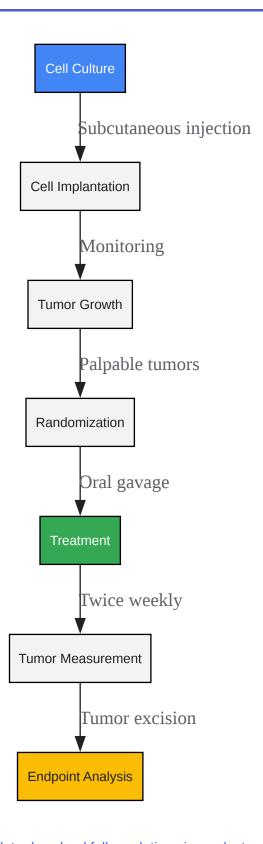




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Caption: Simplified signaling pathway of GSK3368715 action.

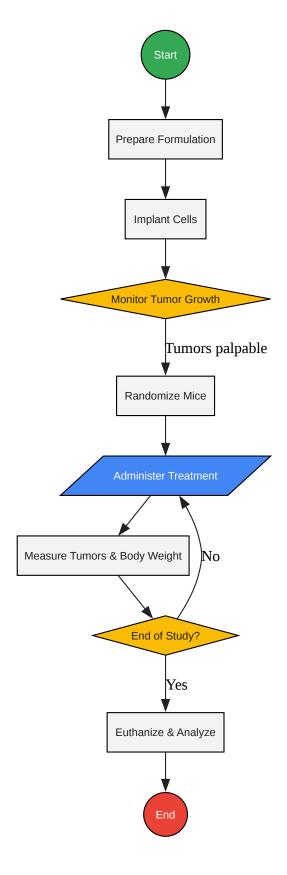




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Caption: General experimental workflow for an in vivo xenograft study.





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Caption: Logical flow of the in vivo xenograft protocol.



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